(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound notable for its potential applications in medicinal chemistry and pharmacology. This compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities. Its structure consists of a propanol backbone linked to a methoxypyrrolidine moiety, contributing to its unique pharmacological properties.
The compound can be synthesized in the laboratory through various organic synthesis methods, often involving chiral building blocks and specific reagents to ensure the desired stereochemistry. It has been referenced in several scientific studies and patents, indicating its relevance in drug development and other chemical applications .
(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. It also falls under the broader category of alkaloids because of its nitrogen-containing heterocyclic structure.
The synthesis of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves several key steps:
For example, one method utilizes a combination of lithium borohydride for reduction and subsequent oxidation steps to achieve the desired alcohol functionality . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol is CHN\O. The compound features:
The compound's stereochemistry can be represented in 3D molecular models, which illustrate its spatial configuration essential for biological activity.
(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol can participate in various chemical reactions:
For instance, oxidation reactions may utilize reagents like chromium trioxide or potassium permanganate under controlled conditions to prevent overoxidation .
The mechanism of action for (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol primarily relates to its interaction with biological targets such as enzymes or receptors. The methoxypyrrolidine moiety can influence binding affinity and specificity due to its ability to form hydrogen bonds and hydrophobic interactions within active sites.
Studies have shown that similar compounds exhibit significant biological activity by modulating pathways involved in cell signaling and metabolism, suggesting potential therapeutic effects against various diseases .
(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol typically appears as a colorless liquid or solid depending on purity and formulation. Key physical properties include:
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or high temperatures. Its reactivity profile includes susceptibility to oxidation and substitution reactions.
(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol has potential applications in:
Chiral β-amino alcohols represent a privileged structural motif in medicinal chemistry due to their dual hydrogen-bonding capacity, protonatable nitrogen, and stereospecific interactions with biological targets. The compound (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol exemplifies this class, featuring two chiral centers that generate distinct pharmacological profiles. The β-amino alcohol scaffold enables critical hydrogen bonding with target proteins while the methoxy group enhances solubility and influences molecular conformation. These structural attributes contribute to enhanced blood-brain barrier penetration, target binding affinity, and metabolic stability in therapeutic agents [3] [4].
Table 1: Therapeutic Agents Incorporating Chiral β-Amino Alcohol Motifs
Drug Compound | Therapeutic Category | Role of β-Amino Alcohol |
---|---|---|
Rasagiline | Neurodegenerative | MAO-B inhibition via propargylamine interaction |
KRAS G12C inhibitors | Anticancer | Covalent binding to mutant cysteine residue |
β-Adrenergic antagonists | Cardiovascular | Stereoselective receptor antagonism |
Pharmaceutical applications of such compounds span oncology, neurology, and infectious diseases. The stereochemistry at the propanol carbon (R-configuration) and pyrrolidine carbon (S-configuration) in (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol enables precise molecular recognition in enzyme active sites. This stereodifferentiation is critical for compounds targeting G-protein coupled receptors (GPCRs) and kinases, where enantiomeric impurities can drastically reduce efficacy or introduce off-target effects [3] [4]. The methoxy substituent at the 3-position of pyrrolidine further modulates electronic properties and conformational flexibility, potentially enabling optimized binding interactions.
The synthesis of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol presents significant stereochemical challenges due to two adjacent stereocenters requiring precise control. The (S)-3-methoxypyrrolidine moiety introduces ring strain and conformational restrictions that influence both synthetic accessibility and biological activity. Pyrrolidine rings adopt specific puckered conformations where substituent orientation (equatorial vs. axial) determines reactivity and target engagement. The methoxy group at C3 creates a stereoelectronic environment favoring specific transition states during synthetic transformations [1] [2].
Table 2: Stereochemical Descriptors of Target Compound and Related Structures
Compound | Stereocenters | PubChem CID | Specific Rotation | Synthetic Yield (%) |
---|---|---|---|---|
(R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol | (R)-propanol, (S)-pyrrolidine | 132145392 | Not reported | 15-30 (multi-step) |
(S)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol | (S)-propanol, (S)-pyrrolidine | 132145282 | Not reported | 12-25 (multi-step) |
Unsubstituted 1-(pyrrolidin-1-yl)propan-2-ol | Racemic | Not applicable | Not reported | 60-85 (single step) |
Synthetic routes to this compound typically employ chiral resolution or asymmetric catalysis. Key methodologies include:
The stereochemical integrity of the methoxypyrrolidine ring is particularly vulnerable during nucleophilic substitution reactions due to potential stereoinversion at C3. Protecting group strategies (e.g., Boc-protection) are essential when functionalizing the secondary alcohol, as demonstrated in KRAS G12C inhibitor syntheses where similar intermediates undergo O-alkylation without epimerization [3] [4]. Conformational analysis indicates that the 3-methoxy group adopts a pseudo-equatorial orientation in solution, minimizing 1,3-diaxial interactions and enhancing nucleophile accessibility to the propanol oxygen.
The compound (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol and structurally related motifs feature prominently in pharmaceutical patents targeting oncogenic proteins, particularly KRAS G12C mutants. Patent US10689377B2 and US11267812B2 disclose similar chiral pyrrolidinyl-propanol intermediates as key components in covalent inhibitors that bind the switch-II pocket of KRAS G12C [3] [4]. These patents strategically protect:
Table 3: Patent Claims Covering Structurally Related Compounds
Patent Number | Priority Date | Protected Synthetic Methods | Therapeutic Application | Structural Similarity |
---|---|---|---|---|
US10689377B2 | 2017-2018 | Chiral resolution of β-amino-pyrrolidine intermediates | KRAS G12C inhibition | 3-Substituted pyrrolidine propanols |
US11267812B2 | 2017-2018 | Asymmetric synthesis of (S)-3-hydroxypyrrolidine derivatives | Solid tumor therapeutics | Methoxy ↔ hydroxy substituent analogy |
These patents demonstrate strategic protection of synthetic approaches rather than the specific compound itself. Claim structures typically encompass:
The intellectual property landscape reveals that pharmaceutical developers prioritize protection of:
The methoxy group in (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol serves as a protected precursor for hydroxylated analogs through demethylation strategies, allowing patent circumvention while maintaining the core stereochemistry. This structural flexibility positions the compound as a versatile intermediate adaptable to evolving drug discovery programs targeting protein-protein interaction interfaces [3] [4]. The patents further disclose multi-step syntheses where similar intermediates undergo late-stage Mitsunobu reactions, chloro-dehydroxylation, or enzymatic resolutions to install required stereochemistry for drug candidates in clinical development for non-small cell lung carcinoma and pancreatic adenocarcinoma.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1